molecular formula C16H32N4O3 B1372485 tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate CAS No. 1174064-68-6

tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate

Cat. No. B1372485
CAS RN: 1174064-68-6
M. Wt: 328.45 g/mol
InChI Key: CDZDEHVWAXDQAQ-ZDUSSCGKSA-N
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Description

Tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate (TBDPB) is a synthetic compound with many unique properties and a wide range of applications in the scientific research field. TBDPB is a versatile compound with a wide range of uses, from its ability to act as an inhibitor of enzymes to its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : The compound tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate has been synthesized through various condensation reactions. For instance, one study reports the synthesis of a related compound using a condensation reaction between carbamimide and 3-fluorobenzoic acid, characterized by spectroscopic methods like LCMS, NMR, IR, and XRD (Sanjeevarayappa et al., 2015).

  • Crystal and Molecular Structure : Research has focused on determining the crystal and molecular structure of related piperazine-carboxylate compounds, which helps in understanding their chemical properties and potential applications (Mamat et al., 2012).

Biological Evaluation

  • Antibacterial and Anthelmintic Activity : Some derivatives of tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate have been evaluated for their antibacterial and anthelmintic activities. A related compound demonstrated moderate anthelmintic and poor antibacterial activities (Sanjeevarayappa et al., 2015).

  • Antifungal and Antibacterial Properties : Other derivatives have shown moderate activity against various microorganisms, suggesting potential for development as antibacterial agents (Kulkarni et al., 2016).

Material Science and Chemistry

  • Catalytic Activity in Acylation Chemistry : Piperazine derivatives have been studied for their catalytic activity, particularly in acylation processes. Research indicates that certain polymethacrylates containing piperazine derivatives demonstrate effective catalytic activity (Mennenga et al., 2015).

  • Corrosion Inhibition : In the field of material science, certain piperazine derivatives, such as tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, have been investigated for their corrosion inhibition properties, showing promising results in protecting materials like steel (Praveen et al., 2021).

  • Stabilization of Diesel Fuel : Piperazine derivatives have also been utilized in the stabilization of diesel fuel, indicating their utility in industrial applications (Koshelev et al., 1996).

properties

IUPAC Name

tert-butyl N-[(2S)-5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N4O3/c1-16(2,3)23-15(22)18-13(7-6-10-19(4)5)14(21)20-11-8-17-9-12-20/h13,17H,6-12H2,1-5H3,(H,18,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZDEHVWAXDQAQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN(C)C)C(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN(C)C)C(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670725
Record name tert-Butyl [(2S)-5-(dimethylamino)-1-oxo-1-(piperazin-1-yl)pentan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1174064-68-6
Record name tert-Butyl [(2S)-5-(dimethylamino)-1-oxo-1-(piperazin-1-yl)pentan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate
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tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate
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tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate
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tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate
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tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate
Reactant of Route 6
tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate

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